(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog No.
S6718823
CAS No.
332103-83-0
M.F
C21H28N6O6
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(...

CAS Number

332103-83-0

Product Name

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione

Molecular Formula

C21H28N6O6

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C21H28N6O6/c1-12(2)33-11-14(28)10-27-17-18(26(3)21(30)24-19(17)29)23-20(27)25-22-9-13-6-7-15(31-4)16(8-13)32-5/h6-9,12,14,28H,10-11H2,1-5H3,(H,23,25)(H,24,29,30)/b22-9+

InChI Key

ONWKVRZKCQSZOK-LSFURLLWSA-N

SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O

The exact mass of the compound 8-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 460.20703263 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Purines are vital components of nucleic acids and play essential roles in various biological processes. This specific compound features multiple functional groups, including hydrazine, methoxy, and isopropoxy moieties, which contribute to its potential biological activity and chemical reactivity.

Common to purines and similar organic compounds:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which may involve condensation reactions.
  • Nucleophilic Substitution: The presence of various functional groups allows for nucleophilic attacks at electrophilic centers within the molecule.
  • Oxidation-Reduction Reactions: The methoxy and hydroxyl groups can participate in redox reactions, potentially altering the oxidation states of the compound.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to increase reaction rates and specificity

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antioxidant Activity: The presence of methoxy and hydroxyl groups may provide the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties: Compounds with similar structures have been reported to possess antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Enzyme Inhibition: The structural features may enable it to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications .

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Purine Core: Initial synthesis often begins with commercially available purine derivatives.
  • Functionalization: Subsequent steps involve introducing the hydrazine and methoxy groups through nucleophilic substitution or condensation reactions.
  • Final Modifications: The addition of isopropoxy and hydroxyl groups can be achieved through alkylation or acylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications for this compound include:

  • Pharmaceutical Development: Given its biological activities, it could be explored as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Research Tool: It may serve as a probe in biochemical studies aimed at understanding enzyme mechanisms or cellular signaling pathways.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity Assays: These assays can determine how well the compound binds to specific enzymes or receptors.
  • In Vitro Studies: Cell-based assays can evaluate its effects on cell viability, proliferation, and apoptosis.
  • Molecular Docking Studies: Computational methods can predict how the compound fits into active sites of target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These include:

Compound NameStructural FeaturesBiological Activity
3-MethylxanthineMethyl group on purineMild stimulant
7-MethyladenineMethyl group on adenineRNA stabilizer
2-AminopurineAmino group on purineMutagenic properties

Uniqueness

This compound's uniqueness lies in its complex substitution pattern and the combination of hydrazine and methoxy functionalities that may enhance its biological activity compared to simpler purines. Its potential dual role as both an antioxidant and an enzyme inhibitor sets it apart from other similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

460.20703263 g/mol

Monoisotopic Mass

460.20703263 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-23-2023

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